

Elucidation of the Structure of 4-Methoxy-3-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3-nitrophenol

Cat. No.: B081317

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of **4-Methoxy-3-nitrophenol**. The document outlines its fundamental physicochemical properties, details a common synthetic route, and provides an in-depth analysis of its expected spectroscopic characteristics. Through a combination of aggregated data and predictive analysis based on established chemical principles, this guide serves as a critical resource for professionals engaged in chemical research and pharmaceutical development.

Introduction

4-Methoxy-3-nitrophenol is an aromatic organic compound of significant interest in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a phenol, a methoxy group, and a nitro group, imparts a unique electronic and reactive profile. This makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications such as antimicrobial and anti-inflammatory agents. A thorough understanding of its structure is paramount for its effective utilization in research and development.

Physicochemical Properties

The fundamental physicochemical properties of **4-Methoxy-3-nitrophenol** are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₄	
Molecular Weight	169.14 g/mol	
IUPAC Name	4-Methoxy-3-nitrophenol	
CAS Number	15174-02-4	
Appearance	Yellow solid	
Melting Point	78-80 °C	
Solubility	Soluble in many organic solvents (alcohols, esters, ethers), low solubility in water.	
InChI Key	AADXAMFLYDYIFS-UHFFFAOYSA-N	

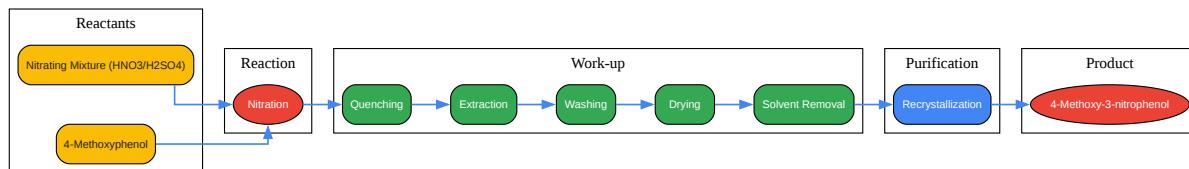
Synthesis of 4-Methoxy-3-nitrophenol

A common and effective method for the synthesis of **4-Methoxy-3-nitrophenol** is through the nitration of 4-methoxyphenol. The following protocol is a representative example of this synthetic approach.

Experimental Protocol: Synthesis via Nitration

Materials:

- 4-Methoxyphenol
- Nitric acid (70%)
- Sulfuric acid (concentrated)


- Ice
- Sodium bicarbonate solution (saturated)
- Dichloromethane
- Anhydrous magnesium sulfate
- Round bottom flask
- Magnetic stirrer
- Dropping funnel
- Beakers
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round bottom flask cooled in an ice bath, a solution of 4-methoxyphenol in dichloromethane is prepared.
- A nitrating mixture is prepared by slowly adding concentrated sulfuric acid to nitric acid, keeping the temperature low.
- The nitrating mixture is added dropwise to the solution of 4-methoxyphenol with constant stirring, maintaining the reaction temperature below 5 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure complete reaction.
- The reaction is quenched by carefully pouring the mixture over crushed ice.
- The organic layer is separated using a separatory funnel.
- The aqueous layer is extracted twice with dichloromethane.

- The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Methoxy-3-nitrophenol**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Methoxy-3-nitrophenol**.

Spectroscopic Data and Structure Elucidation

The following sections detail the expected spectroscopic data for **4-Methoxy-3-nitrophenol**. While experimental data for this specific compound is not readily available in public databases, these predictions are based on the analysis of its functional groups and comparison with structurally similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic proton.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Phenolic -OH
~7.5	Doublet	1H	Aromatic C2-H
~7.3	Doublet of Doublets	1H	Aromatic C6-H
~7.0	Doublet	1H	Aromatic C5-H
~3.9	Singlet	3H	Methoxy -OCH ₃

Interpretation: The phenolic proton is expected to be downfield due to deshielding and potential hydrogen bonding. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~155	C4 (bearing -OCH ₃)
~148	C1 (bearing -OH)
~140	C3 (bearing -NO ₂)
~125	C6
~118	C2
~115	C5
~56	-OCH ₃

Interpretation: The carbons attached to electronegative atoms (oxygen and nitrogen) will be shifted downfield. The quaternary carbons (C1, C3, and C4) will generally show weaker signals than the protonated carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm ⁻¹)	Functional Group	Vibration
3500-3200 (broad)	O-H	Stretching
3100-3000	C-H (aromatic)	Stretching
2950-2850	C-H (aliphatic)	Stretching
1600-1450	C=C (aromatic)	Stretching
1550-1475	N-O (nitro)	Asymmetric Stretching
1360-1290	N-O (nitro)	Symmetric Stretching
1250-1000	C-O	Stretching

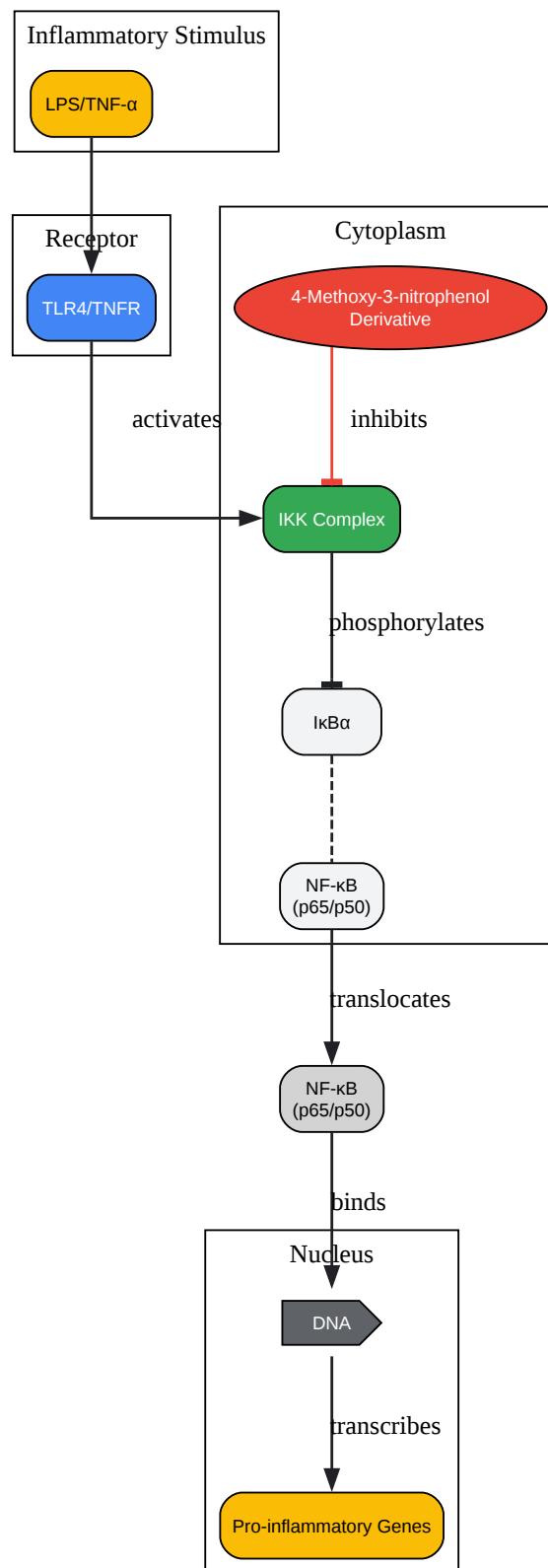
Interpretation: The broad O-H stretch is indicative of the phenolic hydroxyl group. The strong absorptions for the nitro group are key diagnostic peaks. The C-O stretching bands will correspond to both the phenolic and methoxy ether linkages.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

m/z	Interpretation
169	Molecular ion [M] ⁺
154	Loss of -CH ₃
139	Loss of -NO
123	Loss of -NO ₂
111	Further fragmentation

Interpretation: The molecular ion peak at m/z 169 confirms the molecular weight. Common fragmentation pathways would involve the loss of the methyl group from the methoxy moiety and the loss of the nitro group or its components.


Biological Context and Potential Signaling Pathways

While specific biological activities and signaling pathway involvement for **4-Methoxy-3-nitrophenol** are not extensively documented, its use as an intermediate in the synthesis of antimicrobial and anti-inflammatory compounds suggests that its derivatives may interact with key cellular signaling cascades.

Based on the known activities of related phenolic and nitrophenolic compounds, it is plausible that downstream products of **4-Methoxy-3-nitrophenol** could modulate inflammatory pathways such as the NF-κB and MAPK signaling cascades. These pathways are central to the cellular response to inflammatory stimuli and are common targets for anti-inflammatory drugs.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism by which a derivative of **4-Methoxy-3-nitrophenol** might exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

This technical guide has provided a detailed structural elucidation of **4-Methoxy-3-nitrophenol**, encompassing its physicochemical properties, a reliable synthetic protocol, and a thorough analysis of its expected spectroscopic signatures. The predictive nature of the spectroscopic data presented herein offers a valuable baseline for researchers in the absence of comprehensive experimental spectra. Furthermore, the exploration of its potential biological context provides a foundation for future investigations into the therapeutic applications of its derivatives. This document serves as a foundational resource for scientists and professionals in the ongoing development of novel chemical entities for pharmaceutical and other applications.

- To cite this document: BenchChem. [Elucidation of the Structure of 4-Methoxy-3-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081317#4-methoxy-3-nitrophenol-structure-elucidation\]](https://www.benchchem.com/product/b081317#4-methoxy-3-nitrophenol-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com